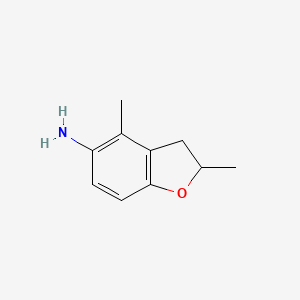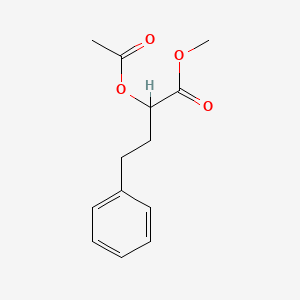
L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester” is a chemical compound with the molecular formula C25H46NO5 . It is also known by other names such as (4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate and 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane . This compound is used in the preparation of Liraglutide, a GLP-1R agonist , and other lipophilic human glucagon-like peptide-1 derivatives with protracted action profiles .
Molecular Structure Analysis
The molecular weight of this compound is 440.6 g/mol . The InChI string representation of its structure is InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/p-1/t21-/m0/s1 . The compound’s structure can also be represented by the canonical SMILES string: CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)OC©©C .Physical and Chemical Properties Analysis
The compound has a molecular weight of 440.6 g/mol . It has an XLogP3-AA value of 8.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has 20 rotatable bonds, suggesting a high degree of flexibility . The exact mass and monoisotopic mass of the compound are both 440.33759857 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Applications
L-Glutamic acid derivatives, including N-(1-oxohexadecyl)-L-glutamic acid, 1-(1,1-dimethylethyl) ester, have been studied for various chemical applications. Anelli et al. (1999) explored the use of L-glutamic acid and L-lysine as building blocks for the preparation of bifunctional DTPA-like ligands. These compounds feature carboxylic or amino groups available for conjugation, which are useful in chelating metal ions in complexation processes (Anelli et al., 1999).
Sanda et al. (2001) synthesized α-methyl glutamic acid dimers, leading to poly-γ-glutamic acid methyl esters. These compounds, derived from L- and D-glutamic acids, can be transformed into γ-PGA, demonstrating their potential in polymer chemistry (Sanda et al., 2001).
Pharmaceutical Research
In the realm of pharmaceutical research, glutamic acid derivatives have been investigated for their potential medicinal applications. For instance, the study by Sener et al. (1994) found that glutamic acid dimethyl ester (GME) could enhance insulin release, suggesting a role in diabetes treatment (Sener et al., 1994).
Similarly, Vicent et al. (1995) explored GME's ability to stimulate insulin secretion, proposing its use as a tool to study non-insulin-dependent diabetes (Vicent et al., 1995).
Biochemistry and Neurochemistry
In biochemistry and neurochemistry, L-glutamic acid derivatives have been implicated in various processes. Gegelashvili & Schousboe (1997) highlighted the role of high-affinity glutamate transporters in neurotransmission, emphasizing the importance of L-glutamic acid in the central nervous system (Gegelashvili & Schousboe, 1997).
Propriétés
IUPAC Name |
(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/p-1/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAOWDMLOIBO-NRFANRHFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46NO5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20850781 |
Source


|
| Record name | 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536721-25-2 |
Source


|
| Record name | 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)


![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)

![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)




